molecular formula C8H13N3O2 B7761964 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid CAS No. 1006486-15-2

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B7761964
CAS No.: 1006486-15-2
M. Wt: 183.21 g/mol
InChI Key: DLDVUFDCXLMNGF-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid is a compound that features a pyrazole ring substituted with amino and methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxylic acid: Similar structure but different substitution pattern.

    4-Amino-3,5-dimethyl-1H-pyrazole: Lacks the propanoic acid moiety.

    2-(4-Nitro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid: Nitro group instead of amino group.

Uniqueness

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and propanoic acid functionalities makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDVUFDCXLMNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232520
Record name 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006486-15-2
Record name 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006486-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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